5-Acetamido-2-methylphenylboronic acid
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Description
5-Acetamido-2-methylphenylboronic acid is a boronic acid derivative that has garnered interest due to its potential applications in bioconjugation and carbohydrate synthesis. The compound is characterized by the presence of an acetamido group and a boronic acid moiety, which can interact with vicinal diol moieties of carbohydrates, suggesting its utility in selective bioconjugation processes .
Synthesis Analysis
The synthesis of o-acetamidophenylboronic acid and its derivatives has been explored, with a focus on enhancing stability and reactivity. An intramolecular O-B interaction has been established, which stabilizes the boronate esters against hydrolysis and accelerates esterification . This stabilization is crucial for the compound's potential use as a protecting group in carbohydrate synthesis. Additionally, the synthesis of related compounds, such as 5-acetamido-2,6-anhydro-3,5-dideoxy-D-erythro-L-manno-nonic acid, involves transformations and catalytic hydrogenation, indicating the versatility of acetamido-boronic acids in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, has been investigated using computational methods and spectroscopy. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied, providing insights into the structural characteristics of acetamido-containing compounds .
Chemical Reactions Analysis
The reactivity of p-acetamidophenylboronic acid has been demonstrated through the electrochemical cleavage of the carbon-boron bond, yielding p-acetamidophenol under neutral pH conditions. This reaction is significant for the development of electrically controlled drug delivery systems, showcasing the chemical versatility of acetamido-boronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamido-boronic acids and their derivatives are influenced by their molecular structure. The presence of the acetamido group and boronic acid moiety contributes to their reactivity and stability. Computational studies, including HOMO and LUMO analysis, NBO analysis, and MEP performed by the SDD method, have been used to determine charge transfer, stability, and hyper-conjugative interactions within the molecule. These studies suggest that compounds like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have high first hyperpolarizability, making them suitable for non-linear optical (NLO) studies and broad-spectrum antimicrobial activity .
Safety And Hazards
properties
IUPAC Name |
(5-acetamido-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBSHDWYEWWMNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441028 |
Source
|
Record name | 5-Acetamido-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2-methylphenylboronic acid | |
CAS RN |
1060661-55-3 |
Source
|
Record name | 5-Acetamido-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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